molecular formula C5H7F3O3 B1468734 4,4,4-Trifluoro-3-methoxybutanoic acid CAS No. 1343115-14-9

4,4,4-Trifluoro-3-methoxybutanoic acid

Cat. No. B1468734
CAS RN: 1343115-14-9
M. Wt: 172.1 g/mol
InChI Key: XZMRZTOUMNVPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4,4,4-Trifluoro-3-methoxybutanoic acid is C5H7F3O3. Its molecular weight is 172.1 g/mol.


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-3-methoxybutanoic acid is a colorless liquid. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Plant Growth Regulation

4,4,4-Trifluoro-3-methoxybutanoic acid has been found to have significant effects on plant growth regulation . It has been synthesized and shown to inhibit Avena coleoptile elongation . This compound, also known as TFIBA, is a novel fluorinated plant growth regulator .

Root Growth Promotion

TFIBA has been found to promote root growth in various plants. For instance, it has shown marked root growth-promoting activity toward Chinese cabbage, lettuce, and rice plants . It has also been found to promote root elongation and ion uptake in rice seedlings .

Synthesis of Fluorinated Compounds

TFIBA can be easily synthesized from substituted 2,2,2-trifluoro-l- (indole-3-)ethanols . This makes it a valuable compound in the synthesis of other fluorinated compounds.

Ion Uptake in Plants

TFIBA has been found to affect ion uptake in plants. For instance, it has been found to decrease the uptake of K+ and NO3 − in roots whose elongation was increased by 80% by a continuous supply of 10–5 mol L–1 TFIBA .

Seed Germination

Treatment with TFIBA during germination promotes root elongation without inhibiting root hair formation and increases ion uptake by seedlings . This suggests that TFIBA could be used to enhance seed germination and early seedling growth.

Study of Auxin Effects

TFIBA, being an indole derivative, can be used to study the effects of auxins, a class of plant hormones. Auxins such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), α-naphthalene acetic acid (NAA) and 2,4-dichlorophenoxy acetic acid (2,4-D) are used as plant hormones for the induction and improvement of rooting .

Safety and Hazards

The safety information available indicates that 4,4,4-Trifluoro-3-methoxybutanoic acid is potentially dangerous. The GHS Pictogram signal word is “Danger” and it has several precautionary statements . It’s always important to handle chemicals with care and use appropriate protective equipment.

properties

IUPAC Name

4,4,4-trifluoro-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-11-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRZTOUMNVPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-methoxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-3-methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-3-methoxybutanoic acid
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-3-methoxybutanoic acid
Reactant of Route 4
Reactant of Route 4
4,4,4-Trifluoro-3-methoxybutanoic acid
Reactant of Route 5
Reactant of Route 5
4,4,4-Trifluoro-3-methoxybutanoic acid
Reactant of Route 6
Reactant of Route 6
4,4,4-Trifluoro-3-methoxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.